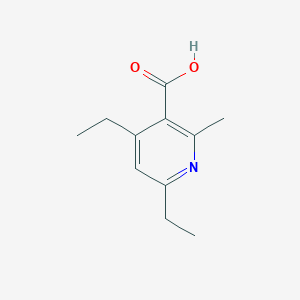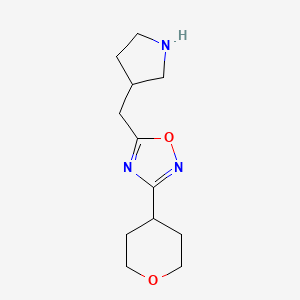
4-Cyclohexyl-4H-1,2,4-triazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexyl-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a cyclohexyl group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of secondary amides and hydrazides under microwave-induced cyclodehydration conditions . Another approach utilizes ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclohexyl-4H-1,2,4-triazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid.
Reduction: 4-Cyclohexyl-4H-1,2,4-triazole-3-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Explored for its potential anticancer, antimicrobial, and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 4-Cyclohexyl-4H-1,2,4-triazole-3-carbaldehyde depends on its specific application. For example, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclohexyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a thiol group instead of an aldehyde.
4-Cyclohexyl-4H-1,2,4-triazole-3-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
4-Cyclohexyl-4H-1,2,4-triazole-3-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H13N3O |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
4-cyclohexyl-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C9H13N3O/c13-6-9-11-10-7-12(9)8-4-2-1-3-5-8/h6-8H,1-5H2 |
InChI-Schlüssel |
FAGGCZAGHDIKLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C=NN=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


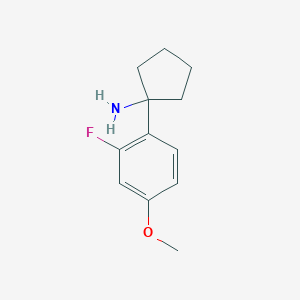
amine](/img/structure/B13227536.png)

![2-(4-Nitrophenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13227556.png)

![[2-(Chloromethyl)-2-methylbutyl]trimethylsilane](/img/structure/B13227561.png)
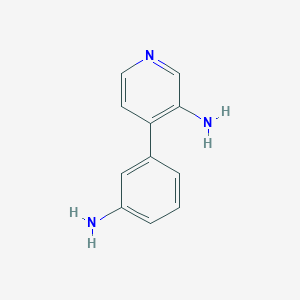
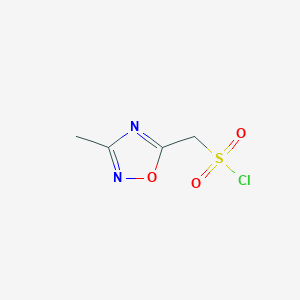

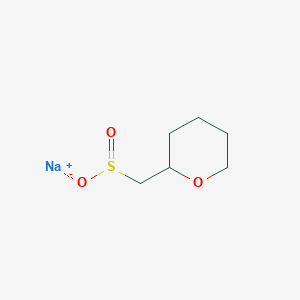
![3-(2-Bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropanoic acid](/img/structure/B13227591.png)
![5-[5-(Chloromethyl)furan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine](/img/structure/B13227594.png)
